(Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine is a chemical compound with the molecular formula and a molecular weight of approximately 173.21 g/mol. This compound is characterized by its isocyanide functional group, which is known for its reactivity and utility in organic synthesis. The structural formula indicates that it contains a pyridine ring, contributing to its potential biological activity and chemical properties.
The synthesis of (Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine can be achieved through various methods involving starting materials such as pyridine derivatives and isocyanides. One common approach includes the reaction of a suitable pyridine derivative with an isocyanide under controlled conditions.
The molecular structure of (Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine can be represented using various structural formulas:
CN(C)C=C(C1=CC=NC=C1)[N+]#[C-]
This compound features a double bond between the carbon atoms adjacent to the isocyanide group, contributing to its geometric configuration as a Z-isomer .
(Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for (Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine primarily involves its reactivity as an isocyanide:
The compound's purity often reaches 95% or higher in commercial preparations, indicating effective synthesis and purification methods .
(Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine has several scientific applications:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: